molecular formula C8H9NO2 B195520 4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one CAS No. 34523-34-7

4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B195520
CAS No.: 34523-34-7
M. Wt: 151.16 g/mol
InChI Key: BVZSQTRWIYKUSF-TWGQIWQCSA-N
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Description

4’-Hydroxyacetophenone Oxime is an organic compound with the molecular formula C8H9NO2. It is a derivative of acetophenone, where the oxime group is attached to the para position of the hydroxy group. This compound is known for its applications in various chemical reactions and industrial processes.

Mechanism of Action

Target of Action

The primary targets of 4’-Hydroxyacetophenone Oxime are Cyclooxygenase-2 (COX-2) and Hepatic N-acetyltransferase 2 (NAT2) . COX-2 is an enzyme responsible for the formation of prostanoids, which are involved in inflammation and pain. NAT2 is a key enzyme in the metabolism of drugs and xenobiotics.

Mode of Action

4’-Hydroxyacetophenone Oxime interacts with its targets by inhibiting their activity . The compound is known to undergo the Beckmann Rearrangement , a reaction that converts oximes into their corresponding amides . This allows the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C­–N bond .

Biochemical Pathways

The Beckmann rearrangement of 4’-Hydroxyacetophenone Oxime affects the biochemical pathways involved in the production of amides from oximes . The resulting amides can have various downstream effects depending on their specific structures and properties.

Pharmacokinetics

A process has been disclosed for the preparation of 4’-hydroxyacetophenone oxime by reaction of 4-hydroxyacetophenone with a hydroxylamine in caustic, wherein the mother liquor obtained after crystallization of the oxime together with the wash water is recycled back and reused . This suggests that the compound’s bioavailability may be influenced by factors such as the pH of the environment and the presence of other compounds.

Result of Action

The result of the action of 4’-Hydroxyacetophenone Oxime is the production of amides from oximes via the Beckmann Rearrangement . This can lead to various molecular and cellular effects depending on the specific amides produced.

Action Environment

The action of 4’-Hydroxyacetophenone Oxime can be influenced by environmental factors such as pH and temperature . For example, traditional methods for the Beckmann rearrangement involve harsh reaction conditions, such as a strongly acidic medium and high temperatures . Improvements have been made to allow the reaction to occur under safer and more viable conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Hydroxyacetophenone Oxime can be synthesized by reacting 4’-Hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction mixture is typically maintained at reflux until the starting material is consumed, and the product is then extracted using ethyl acetate.

Industrial Production Methods: A catalytic process for preparing 4’-Hydroxyacetophenone Oxime involves reacting 4’-Hydroxyacetophenone with ammonia and hydrogen peroxide in the liquid phase. This reaction is carried out in the presence of a titanium-containing molecular sieve, which acts as a catalyst .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxyacetophenone Oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted oxime derivatives.

Scientific Research Applications

4’-Hydroxyacetophenone Oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical compounds, including acetaminophen (paracetamol) impurities.

    Industry: It is used in the production of fine chemicals and as a reagent in analytical chemistry.

Comparison with Similar Compounds

    Acetophenone Oxime: Similar in structure but lacks the hydroxy group.

    4’-Hydroxyacetophenone: Lacks the oxime group.

    Cyclohexanone Oxime: Used in the production of ε-caprolactam through the Beckmann rearrangement.

Uniqueness: 4’-Hydroxyacetophenone Oxime is unique due to the presence of both hydroxy and oxime groups, which allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

CAS No.

34523-34-7

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3/b9-6-

InChI Key

BVZSQTRWIYKUSF-TWGQIWQCSA-N

SMILES

CC(=NO)C1=CC=C(C=C1)O

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)O

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)O

Appearance

White to Off-White Solid

melting_point

142-144 °C

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-(4-Hydroxyphenyl)ethanone Oxime;  1-(4-Hydroxyphenyl)-1-ethanone Oxime;  1-(4-Hydroxyphenyl)ethanone Oxime; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

115.2 g (1.405 moles) of sodium acetate, 108.9 g (0.800 mole) of p-hydroxyacetophenone and 1000 ml of ethanol were added to a solution of 56.8 g (0.817 mole) of hydroxylamine hydrochloride in 1000 ml of water, and then the mixture was refluxed for 4 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure to a volume of about 500 ml, and the concentrate was allowed to cool at room temperature for 23 hours to precipitate crystals. The crystals were washed with 500 ml of water, and dried in air for 24 hours and in vacuo for a further 6 hours to give 102.1 g (84.5%) of p-hydroxyacetophenone oxime in the form of colorless needles melting at 145°-146°.
Quantity
115.2 g
Type
reactant
Reaction Step One
Quantity
108.9 g
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reactant
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1000 mL
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reactant
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56.8 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
p-hydroxyacetophenone oxime
Yield
84.5%

Synthesis routes and methods II

Procedure details

1.1 equivalents of hydroxylamine hydrochloride are added to a solution of para-hydroxyacetophenone in pyridine (16% dilution). The reaction mixture is maintained at reflux until the starting acetophenone has disappeared, and is then poured into ice-cold water. The medium is extracted with ethyl acetate. After drying, the organic phase is removed and the corresponding oxime is obtained quantitatively. The elemental analysis is in accordance with the structure.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one
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4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one
Reactant of Route 3
4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one
Reactant of Route 4
4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one
Reactant of Route 5
4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one

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